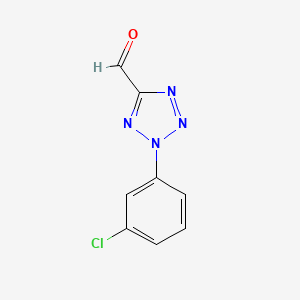
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde
Übersicht
Beschreibung
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is a heterocyclic compound that contains a tetrazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The resulting tetrazole intermediate is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 2-(3-chlorophenyl)-2H-tetrazole-5-carboxylic acid.
Reduction: 2-(3-chlorophenyl)-2H-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific targets and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenyl)-2H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde functional group, which allows for a wide range of chemical modifications and potential applications. The position of the chlorine atom on the phenyl ring also influences its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H5ClN4O |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)tetrazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-6-2-1-3-7(4-6)13-11-8(5-14)10-12-13/h1-5H |
InChI-Schlüssel |
XIQACGFXNGGJIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2N=C(N=N2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















